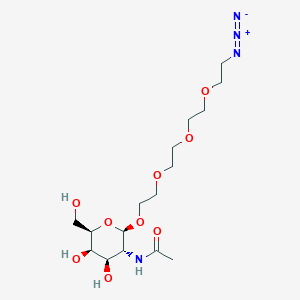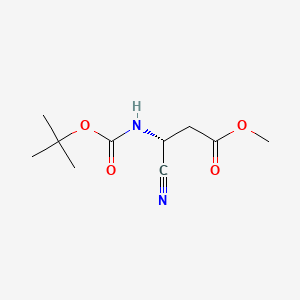
(R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a cyano group, and a methyl ester group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl (Boc) protected amine.
Formation of the Cyano Group: The protected amine is then reacted with a suitable cyanating agent, such as cyanogen bromide (BrCN), to introduce the cyano group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA).
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Nucleophilic Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate involves the following steps:
Protection: The Boc group protects the amino group from unwanted reactions during synthesis.
Activation: The cyano group can be activated for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can be compared with other similar compounds, such as:
Methyl ®-3-amino-3-cyanopropanoate: Lacks the Boc protecting group, making it more reactive but less stable.
Methyl ®-3-((benzyloxycarbonyl)amino)-3-cyanopropanoate: Uses a different protecting group (benzyloxycarbonyl) which is more stable under acidic conditions but requires catalytic hydrogenation for removal.
Methyl ®-3-((methoxycarbonyl)amino)-3-cyanopropanoate: Uses a methoxycarbonyl protecting group, which is less stable compared to the Boc group.
The uniqueness of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate lies in the stability and ease of removal of the Boc protecting group, making it a preferred choice in peptide synthesis and other organic transformations .
Eigenschaften
Molekularformel |
C10H16N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
methyl (3R)-3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1 |
InChI-Schlüssel |
QVSANTWADHLKOI-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
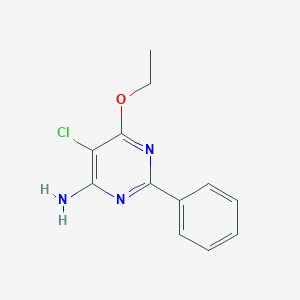
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
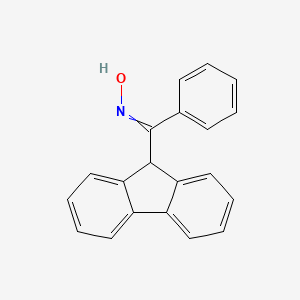
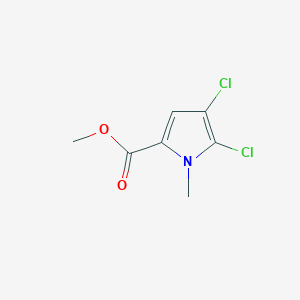
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
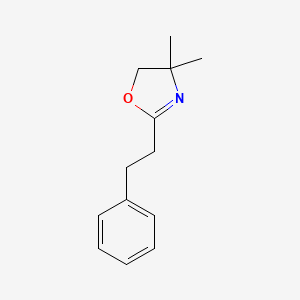
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)
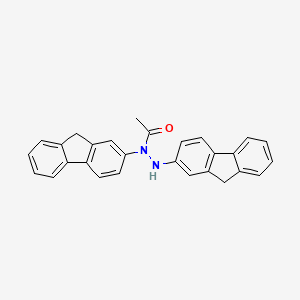
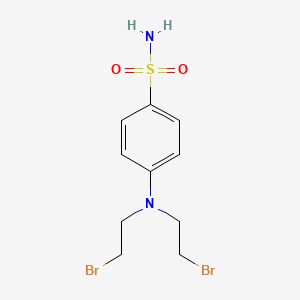
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
